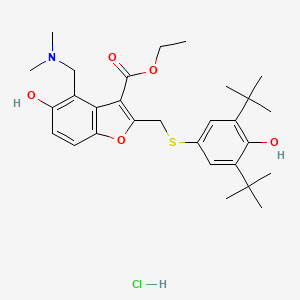
3-Benzofurancarboxylic acid, 2-(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofurancarboxylic acid, 2-(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is a complex organic compound. It features a benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring. The compound is further modified with various functional groups, including hydroxyl, thioether, and dimethylamino groups, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
- Formation of the benzofuran core.
- Introduction of the carboxylic acid group.
- Addition of the 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl thioether group.
- Incorporation of the dimethylamino group.
- Esterification to form the ethyl ester.
- Conversion to the hydrochloride salt.
Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
The compound’s unique structure makes it useful in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible therapeutic applications, such as anti-inflammatory or antioxidant properties.
Industry: Use in materials science for developing new polymers or coatings.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
Biological activity: It might interact with enzymes or receptors, modulating biochemical pathways.
Chemical reactivity: The functional groups would dictate its reactivity in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.
Phenolic compounds: Molecules with hydroxyl groups attached to aromatic rings.
Thioethers: Compounds containing sulfur atoms bonded to two carbon atoms.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which can confer specific properties and reactivity not found in simpler analogs.
Properties
CAS No. |
141599-68-0 |
|---|---|
Molecular Formula |
C29H40ClNO5S |
Molecular Weight |
550.1 g/mol |
IUPAC Name |
ethyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethyl]-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C29H39NO5S.ClH/c1-10-34-27(33)25-23(35-22-12-11-21(31)18(24(22)25)15-30(8)9)16-36-17-13-19(28(2,3)4)26(32)20(14-17)29(5,6)7;/h11-14,31-32H,10,15-16H2,1-9H3;1H |
InChI Key |
IPIHTLTYQBMPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















